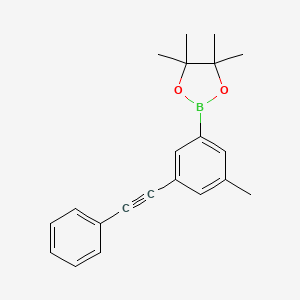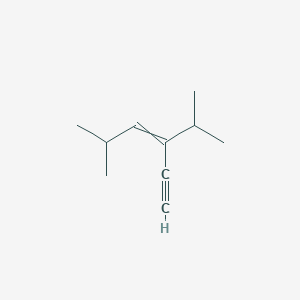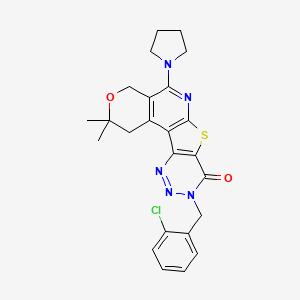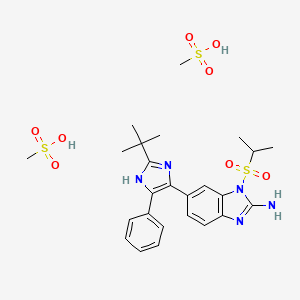
4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is significant in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure, which includes a phenylethynyl group, makes it a valuable intermediate in the synthesis of various complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 3-methyl-5-(phenylethynyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to form the boronic ester.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial formation of the boronic ester.
Continuous Flow Systems: Employing continuous flow systems for purification to enhance efficiency and yield.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The compound can be oxidized to form the corresponding boronic acid using oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of various substituted boronic esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide in coupling reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From oxidation reactions.
科学研究应用
4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials such as polymers and nanomaterials.
Biological Research: Acts as a probe in biochemical assays and imaging studies.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired coupled product.
相似化合物的比较
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane is unique due to its phenylethynyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated systems and materials with specific electronic characteristics.
属性
CAS 编号 |
942069-89-8 |
|---|---|
分子式 |
C21H23BO2 |
分子量 |
318.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[3-methyl-5-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H23BO2/c1-16-13-18(12-11-17-9-7-6-8-10-17)15-19(14-16)22-23-20(2,3)21(4,5)24-22/h6-10,13-15H,1-5H3 |
InChI 键 |
KZCBFLGUKQXGHW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)




